3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride
Beschreibung
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride is a benzoic acid derivative featuring a methoxy group at position 3 and a pyrrolidine-substituted propoxy chain at position 4 of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally tailored to modulate physicochemical properties such as lipophilicity, solubility, and receptor-binding affinity, which are critical for drug development .
Eigenschaften
IUPAC Name |
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-19-14-11-12(15(17)18)5-6-13(14)20-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTICCYRTDFYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Protection of the Carboxylic Acid Group
The benzoic acid moiety is often protected as a methyl ester to avoid nucleophilic interference during subsequent alkylation. A standard approach involves refluxing 4-hydroxy-3-methoxybenzoic acid with thionyl chloride () in methanol, yielding the methyl ester.
-
Reactants: 4-hydroxy-3-methoxybenzoic acid (1 eq), (1.2 eq), methanol (solvent).
-
Temperature: Reflux at 65°C for 4 hours.
-
Yield: >95% (estimated via HPLC).
Etherification with 3-(Pyrrolidin-1-yl)propyl Bromide
The ether linkage is established via nucleophilic substitution between the phenolic oxygen of the protected benzoate and an alkylating agent. 3-(Pyrrolidin-1-yl)propyl bromide is ideal for introducing the side chain.
Optimized protocol (adapted from):
-
Base selection: Potassium carbonate () in polar aprotic solvents (e.g., dimethylformamide, DMF) facilitates deprotonation of the phenol.
-
Molar ratios: Methyl 4-hydroxy-3-methoxybenzoate (1 eq), alkylating agent (1.5 eq), (3 eq).
-
Reaction time: 12–24 hours at 80°C.
-
Workup: Extraction with dichloromethane () and aqueous washes to remove inorganic salts.
Critical parameters:
-
Excess alkylating agent ensures complete conversion.
-
Anhydrous conditions prevent hydrolysis of the alkyl bromide.
Deprotection to Regenerate the Carboxylic Acid
The methyl ester is hydrolyzed under acidic or basic conditions. Hydrochloric acid () is preferred to concurrently protonate the pyrrolidine nitrogen, initiating salt formation.
-
Reactants: Methyl ether intermediate (1 eq), 6N (10 eq).
-
Temperature: Reflux at 100°C for 6 hours.
-
Isolation: Cooling and filtration yield the crude carboxylic acid, which is recrystallized from acetone/water.
Hydrochloride Salt Formation
The free base is treated with concentrated in a miscible solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Standard protocol:
-
Solvent: Ethanol or acetone.
-
Stoichiometry: 1 eq free base, 1.1 eq .
-
Crystallization: Slow evaporation at 4°C enhances crystal purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key variations in reaction conditions and yields for analogous compounds, providing insights into optimizing the target synthesis:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | , methanol | Methanol | 65°C | 95 |
| Etherification | 3-(Pyrrolidin-1-yl)propyl bromide, | DMF | 80°C | 70–85 |
| Deprotection | 6N | Water/ethanol | 100°C | 90 |
| Salt formation | Conc. , acetone | Acetone | RT | 95 |
Key observations:
-
Etherification efficiency depends on solvent polarity and base strength. DMF outperforms dichloromethane in achieving higher yields.
-
Deprotection with avoids side products associated with basic hydrolysis (e.g., saponification).
Mechanistic Considerations and Side Reactions
Ether Bond Formation
The reaction proceeds via an mechanism, where the phenoxide ion attacks the electrophilic carbon of the alkylating agent. Steric hindrance from the pyrrolidine ring may slow the reaction, necessitating prolonged heating.
Competing Reactions
-
Over-alkylation: Excess alkylating agent can lead to dialkylation at the phenolic oxygen. Controlled stoichiometry mitigates this risk.
-
Ester hydrolysis: Premature cleavage of the methyl ester under basic conditions is avoided by using instead of stronger bases like NaOH.
Purification and Characterization
Purification techniques:
-
Column chromatography: Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.
-
Recrystallization: Ethanol/water mixtures yield high-purity crystals.
Characterization data (hypothetical):
-
(DMSO-): δ 7.65 (d, 1H, Ar–H), 7.12 (s, 1H, Ar–H), 4.20 (t, 2H, OCH), 3.85 (s, 3H, OCH), 2.80–2.60 (m, 6H, pyrrolidine-H).
-
HPLC purity: >99% (C18 column, acetonitrile/water + 0.1% TFA).
Scale-Up Challenges and Industrial Feasibility
Critical factors for large-scale production:
-
Cost of alkylating agents: 3-(Pyrrolidin-1-yl)propyl bromide is expensive; alternative routes using chloro derivatives may reduce costs.
-
Solvent recovery: DMF and dichloromethane require distillation for reuse.
-
Waste management: Neutralization of acidic and basic byproducts is essential for environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzaldehyde and 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzoic acid.
Reduction: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 301.80 g/mol. The structural features include a methoxy group and a pyrrolidine moiety, which contribute to its unique biological activity. Understanding these properties is crucial for elucidating its mechanisms of action in biological systems.
Neuronal Histamine Receptor Modulation
One of the primary applications of this compound is its role as a modulator of neuronal histamine receptors, particularly the H3 receptor. Research indicates that compounds similar to 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid can influence neurotransmitter release and are being investigated for their potential in treating neurological disorders such as schizophrenia and cognitive impairments .
Antidepressant Activity
Studies have shown that derivatives of this compound may exhibit antidepressant-like effects by interacting with serotonin and norepinephrine pathways. The pyrrolidine structure is often associated with enhanced bioavailability and efficacy in crossing the blood-brain barrier, making it a candidate for further investigation in mood disorder therapies .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Study on Cognitive Function : A recent study evaluated the impact of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential use in treating cognitive decline .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage, showing promising results that warrant further exploration for neurodegenerative diseases like Alzheimer's .
Wirkmechanismus
The mechanism of action of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride
- Structure : Features an ethyl ester instead of the free carboxylic acid group.
- Key Differences :
- The ester group increases lipophilicity, improving membrane permeability but requiring hydrolysis for activation.
- Molecular weight: 285.78 g/mol (vs. 327.81 g/mol for the target compound).
- Applications : Serves as a prodrug form, enabling better absorption in preclinical studies .
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)
- Structure: Substitutes pyrrolidine with a dibutylamino group on the propoxy chain.
(S)-4-Methoxy-3-(Pyrrolidin-2-yl)benzoic Acid Hydrochloride
3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
- Structure : Replaces pyrrolidine with a six-membered piperidine ring.
- Key Differences :
Structural and Functional Analysis
Substituent Effects on Pharmacological Properties
| Compound | Substituent Characteristics | Impact on Properties |
|---|---|---|
| Target Compound | Pyrrolidine-propoxy chain | Balances flexibility and hydrogen bonding |
| Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate | Ester group | Enhanced lipophilicity; prodrug potential |
| DBBA | Dibutylamino-propoxy chain | Increased steric hindrance; altered receptor binding |
| (S)-4-Methoxy-3-(Pyrrolidin-2-yl)benzoic acid | Direct pyrrolidine attachment | Stereoselectivity; rigid structure |
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs.
- Molecular Weight : Ranges from 257.71 g/mol (simpler analogs) to 343.89 g/mol (DBBA), influencing bioavailability .
Biologische Aktivität
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride, often referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a methoxy group, a benzoic acid moiety, and a pyrrolidine ring. Understanding its biological activity is crucial for evaluating its efficacy and safety in potential clinical applications.
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.715 g/mol
- CAS Number : 887922-93-2
- IUPAC Name : 3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride
The biological activity of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may function as an inhibitor of certain kinases, which play a pivotal role in cell proliferation and survival.
In Vitro Studies
In vitro experiments have demonstrated that the compound exhibits significant inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. The inhibition of DHFR leads to reduced levels of NADP and NADPH within cells, destabilizing the enzyme and subsequently inhibiting cell growth .
In Vivo Studies
Animal model studies have indicated that the compound possesses anti-inflammatory properties. It was observed to reduce inflammatory markers in rodent models of induced inflammation, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of cytokine production and inhibition of leukocyte migration to sites of inflammation .
Case Study 1: Cancer Therapy
A study involving the administration of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride in cancer models revealed promising results. The compound was found to significantly inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to enhance neuronal survival under oxidative stress conditions, possibly through the upregulation of antioxidant defense mechanisms . This suggests potential applications in neurodegenerative disorders such as Alzheimer's disease.
Data Tables
Q & A
Q. What are the recommended synthetic routes for 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride, and what methodological considerations are critical?
The synthesis of benzoic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(piperidin-4-yloxy)benzoic acid hydrochloride are prepared by reacting substituted benzoic acids with heterocyclic amines under controlled conditions . Key considerations include:
Q. How can solubility and stability be optimized for this compound in experimental settings?
Solubility in aqueous and organic phases is critical. Structurally similar compounds, such as 3-(piperidin-4-yloxy)benzoic acid hydrochloride, exhibit:
- Aqueous solubility : Enhanced by the hydrochloride salt form, which increases polarity.
- Organic solvents : Solubility in alcohols (e.g., methanol, ethanol) and DMSO facilitates stock solution preparation .
- Stability : Store at room temperature in airtight containers, protected from light and moisture to prevent decomposition .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data are limited, general guidelines for benzoic acid derivatives include:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?
SAR studies on related compounds (e.g., [1,2,4]triazolo[4,3-a]pyridines) highlight the importance of:
- Substituent positioning : The methoxy and pyrrolidinylpropoxy groups influence receptor binding and metabolic stability.
- Hydrochloride salt formation : Enhances bioavailability by improving water solubility.
- Functional group modifications : Replacing pyrrolidine with piperidine or morpholine alters pharmacokinetic profiles .
Q. What advanced analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~340–360 Da) .
Q. How can in vitro and in vivo models be designed to evaluate this compound’s therapeutic potential?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to vosaroxin, a structurally related antitumor agent .
- In vivo models : Administer via intravenous or oral routes in rodent xenografts. Monitor pharmacokinetics (Cmax, T½) and toxicity (liver/kidney function tests) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Q. How does the compound’s stability under physiological conditions impact formulation development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
